Cas no 946007-61-0 (4-(Benzyloxy)-3-cyanobenzoic acid)

4-(Benzyloxy)-3-cyanobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Benzyloxy)-3-cyanobenzoic acid
- 3-cyano-4-phenylmethoxybenzoic acid
- Benzoic acid, 3-cyano-4-(phenylmethoxy)-
- 3-cyano-4-benzyloxybenzoic acid
- 4-BENZYLOXY-3-CYANOBENZOIC ACID
- 946007-61-0
- SCHEMBL5026568
- 4-(benzyloxy)-3-cyanobenzoicacid
- AKOS015891486
- FT-0709332
- Benzoicacid, 3-cyano-4-(phenylmethoxy)-
- Benzoicacid,3-cyano-4-(phenylmethoxy)-
- DTXSID90587810
- 4-Benzyloxy-3-cyano-benzoicacid
-
- インチ: InChI=1S/C15H11NO3/c16-9-13-8-12(15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18)
- InChIKey: LSHOVMIYDITWFZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C#N
計算された属性
- せいみつぶんしりょう: 253.07400
- どういたいしつりょう: 253.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 70.3A^2
じっけんとくせい
- 密度みつど: 1.311
- ふってん: 464.043°C at 760 mmHg
- フラッシュポイント: 234.445°C
- 屈折率: 1.629
- PSA: 70.32000
- LogP: 2.83548
4-(Benzyloxy)-3-cyanobenzoic acid セキュリティ情報
4-(Benzyloxy)-3-cyanobenzoic acid 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(Benzyloxy)-3-cyanobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019094732-1g |
4-(Benzyloxy)-3-cyanobenzoic acid |
946007-61-0 | 95% | 1g |
$383.68 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750154-1g |
4-(Benzyloxy)-3-cyanobenzoic acid |
946007-61-0 | 98% | 1g |
¥3341.00 | 2024-04-24 | |
Ambeed | A525233-1g |
4-(Benzyloxy)-3-cyanobenzoic acid |
946007-61-0 | 95+% | 1g |
$341.0 | 2024-04-16 |
4-(Benzyloxy)-3-cyanobenzoic acid 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
4-(Benzyloxy)-3-cyanobenzoic acidに関する追加情報
Recent Advances in the Application of 4-(Benzyloxy)-3-cyanobenzoic Acid (CAS: 946007-61-0) in Chemical Biology and Pharmaceutical Research
4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies highlight its utility in the development of novel therapeutic compounds, particularly in the fields of oncology and anti-inflammatory drug discovery. This compound's unique structural features, including the benzyloxy and cyano functional groups, make it a versatile building block for the construction of complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-(Benzyloxy)-3-cyanobenzoic acid as a precursor in the synthesis of potent kinase inhibitors. The research team successfully modified the compound to create a series of derivatives with enhanced selectivity for specific cancer-related kinases. Molecular docking studies revealed that the benzyloxy group plays a critical role in binding interactions with the ATP-binding site of target kinases.
In pharmaceutical formulation research, 4-(Benzyloxy)-3-cyanobenzoic acid has shown promise as a pH-sensitive prodrug component. A recent patent application (WO2023051234) describes its incorporation into novel drug delivery systems that demonstrate improved solubility and controlled release properties. The cyano group in particular was found to influence the hydrolysis kinetics of these prodrug formulations under physiological conditions.
Analytical chemistry advancements have also benefited from this compound. Researchers at several institutions have developed highly sensitive HPLC and LC-MS methods using 4-(Benzyloxy)-3-cyanobenzoic acid as a reference standard or derivatization agent. Its distinct UV absorption profile and mass fragmentation pattern make it particularly useful for method development and validation in complex biological matrices.
The safety profile of 4-(Benzyloxy)-3-cyanobenzoic acid has been extensively studied in recent toxicological assessments. While generally showing good stability and low acute toxicity, some studies note potential metabolic pathways that could lead to reactive intermediates. These findings have important implications for its use in pharmaceutical development and underscore the need for thorough metabolic studies in drug candidate optimization.
Looking forward, the unique properties of 4-(Benzyloxy)-3-cyanobenzoic acid continue to inspire innovative applications. Current research directions include its potential as a molecular scaffold for PROTAC (proteolysis targeting chimera) development and as a component in bioorthogonal chemistry approaches for targeted drug delivery. The compound's versatility ensures it will remain an important tool in chemical biology and medicinal chemistry research for years to come.
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